molecular formula C14H10BrClN2O3 B2629901 [(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-17-7

[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2629901
CAS No.: 386278-17-7
M. Wt: 369.6
InChI Key: KVXOIXHGIVHCMY-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of 4-bromophenyl isocyanate with methyl 6-chloropyridine-3-carboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:

  • [(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
  • [(4-Fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
  • [(4-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

These compounds share a similar core structure but differ in the substituents on the aromatic ring. The unique properties of this compound arise from the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c15-10-2-4-11(5-3-10)18-13(19)8-21-14(20)9-1-6-12(16)17-7-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXOIXHGIVHCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC(=O)C2=CN=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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